2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1005292-64-7
VCID: VC5709507
InChI: InChI=1S/C23H22N2O4S/c1-28-19-7-2-3-8-20(19)29-15-22(26)24-17-10-11-18-16(14-17)6-4-12-25(18)23(27)21-9-5-13-30-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26)
SMILES: COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5

2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

CAS No.: 1005292-64-7

Cat. No.: VC5709507

Molecular Formula: C23H22N2O4S

Molecular Weight: 422.5

* For research use only. Not for human or veterinary use.

2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide - 1005292-64-7

Specification

CAS No. 1005292-64-7
Molecular Formula C23H22N2O4S
Molecular Weight 422.5
IUPAC Name 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Standard InChI InChI=1S/C23H22N2O4S/c1-28-19-7-2-3-8-20(19)29-15-22(26)24-17-10-11-18-16(14-17)6-4-12-25(18)23(27)21-9-5-13-30-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26)
Standard InChI Key JOEKZSDGUCXTKK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide, reflects its hybrid structure. Key features include:

  • Tetrahydroquinoline moiety: A partially saturated quinoline ring system that enhances metabolic stability compared to fully aromatic analogs.

  • Thiophene-2-carbonyl group: A sulfur-containing heterocycle linked via a carbonyl group, contributing to electronic diversity and potential bioactivity.

  • Methoxyphenoxy-acetamide side chain: A polar substituent that may influence solubility and target binding.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₂N₂O₄S
Molecular Weight422.5 g/mol
CAS Number1005292-64-7
SMILES NotationCOC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4

The molecular formula, C₂₃H₂₂N₂O₄S, indicates a balanced distribution of hydrophilic (methoxy, carbonyl) and hydrophobic (aromatic rings) regions, suggesting moderate lipophilicity.

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Aniline, cyclohexenone, H₂SO₄, ΔCyclization to form quinoline
2Thiophene-2-carbonyl chloride, NaOH, 0°CAmide bond formation
32-Methoxyphenoxyacetyl chloride, Et₃NSide-chain acylation

Purification likely involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.

Physicochemical Properties

Solubility and Stability

  • Moderate lipid solubility: Suitable for crossing biological membranes.

  • Aqueous solubility: Likely limited (<1 mg/mL) due to aromatic stacking and hydrogen-bonding constraints.

Table 3: Predicted Physicochemical Parameters

ParameterValue/Description
LogP (octanol-water)~3.2
Hydrogen Bond Donors2 (amide NH, tetrahydroquinoline NH)
Hydrogen Bond Acceptors6 (carbonyl O, ether O, methoxy O)
Polar Surface Area~90 Ų
Compound ClassMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
Fluoro-phenoxy derivatives16–3232–64
Thiophene-quinoline hybrids8–1616–32

This compound’s methoxy group could enhance membrane penetration, potentially lowering MIC values compared to fluorinated analogs.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the 2-fluorophenoxy group (as in CAS 1005292-62-5) with 2-methoxyphenoxy introduces distinct electronic and steric effects:

Table 5: Structural Comparison with Analogous Compounds

CompoundR GroupLogPAntimicrobial MIC (μg/mL)
2-Fluorophenoxy derivative-O-C₆H₄-F~2.816 (S. aureus)
2-Methoxyphenoxy derivative-O-C₆H₄-OCH₃~3.2Predicted: 8–16
2-Methylphenoxy derivative-O-C₆H₄-CH₃~3.532 (E. coli)

The methoxy group’s electron-donating nature may improve interaction with bacterial topoisomerases, enhancing potency.

Industrial and Research Applications

Material Science Applications

The thiophene moiety’s conjugation properties suggest utility in:

  • Organic semiconductors: As electron-deficient units in donor-acceptor polymers.

  • Fluorescent probes: Due to potential π-π* transitions in the 300–400 nm range.

Drug Discovery

  • Lead compound optimization: Modifying the acetamide side chain to explore SAR against oncology targets.

  • Prodrug development: Esterification of the methoxy group to enhance bioavailability.

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